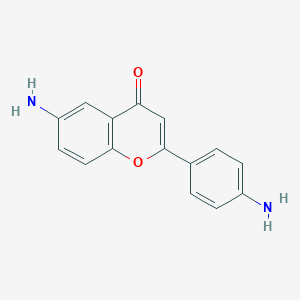
6-Amino-2-(4-aminophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(4-aminophenyl)chromen-4-one, also known as CAC-0982, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(4-aminophenyl)chromen-4-one involves its binding to the sigma-1 receptor. This binding leads to the activation of a variety of signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. 6-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Effets Biochimiques Et Physiologiques
6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. In addition, 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Amino-2-(4-aminophenyl)chromen-4-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of using 6-Amino-2-(4-aminophenyl)chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 6-Amino-2-(4-aminophenyl)chromen-4-one. One area of research is the development of more potent and selective sigma-1 receptor ligands, which could be used to further elucidate the physiological and pathological roles of this receptor. Another area of research is the investigation of the potential therapeutic applications of 6-Amino-2-(4-aminophenyl)chromen-4-one in the treatment of neurodegenerative diseases and chronic pain. Finally, the development of new synthetic methods for 6-Amino-2-(4-aminophenyl)chromen-4-one could lead to improvements in its yield and solubility, making it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of 6-Amino-2-(4-aminophenyl)chromen-4-one involves the reaction of 4-aminophenol with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4,7-dichloro-2,3-dihydroxyquinoline to yield 6-Amino-2-(4-aminophenyl)chromen-4-one. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
6-Amino-2-(4-aminophenyl)chromen-4-one has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory formation, and neuronal survival. 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
199460-03-2 |
|---|---|
Nom du produit |
6-Amino-2-(4-aminophenyl)chromen-4-one |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
6-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,16-17H2 |
Clé InChI |
FUTDIJXBLRBDGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Synonymes |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



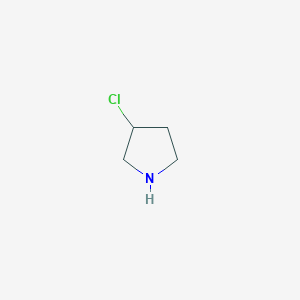
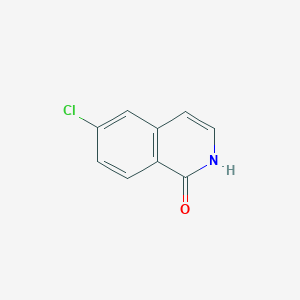
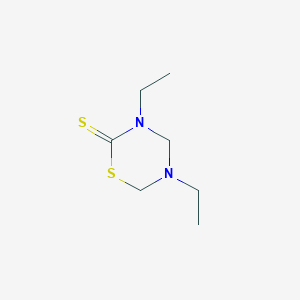
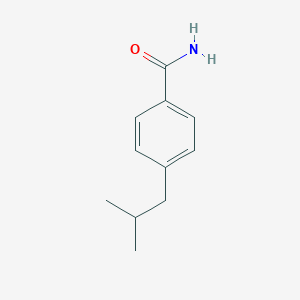
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

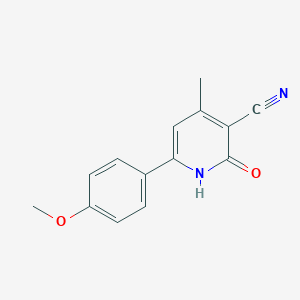
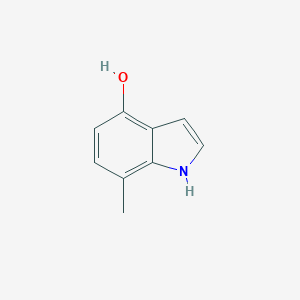
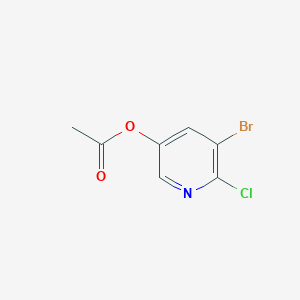
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
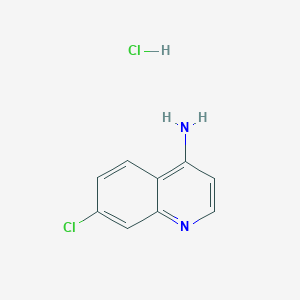
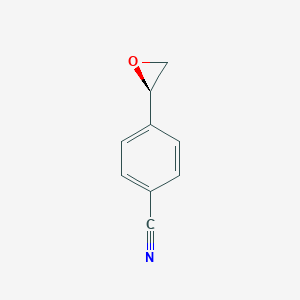
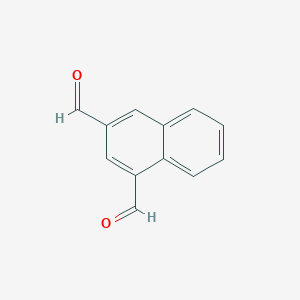
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)